molecular formula C13H17NO3 B8619133 Methyl 3-pentanamidobenzoate

Methyl 3-pentanamidobenzoate

Cat. No. B8619133
M. Wt: 235.28 g/mol
InChI Key: MKDWQVYJJRYIKY-UHFFFAOYSA-N
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Patent
US05128356

Procedure details

To a solution of methyl 3-aminobenzoate (6.0 g) and triethylamine (4.5 g) in methylene chloride (90 ml) was added dropwise, while stirring under ice-cooling, valeryl chloride (4.8 g). The mixture was stirred for one hour. The reaction mixture was washed with an aqueous solution of sodium bicarbonate, dilute hydrochloric acid and water, followed by drying and concentration to dryness. The concentrate was crystallized from ethyl acetate - hexane to afford colorless prisms (8.1 g, 87%), m.p. 101°-102° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C(N(CC)CC)C.[C:19](Cl)(=[O:24])[CH2:20][CH2:21][CH2:22][CH3:23]>C(Cl)Cl>[C:19]([NH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])(=[O:24])[CH2:20][CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(CCCC)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
WASH
Type
WASH
Details
The reaction mixture was washed with an aqueous solution of sodium bicarbonate, dilute hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration to dryness
CUSTOM
Type
CUSTOM
Details
The concentrate was crystallized from ethyl acetate - hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)(=O)NC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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